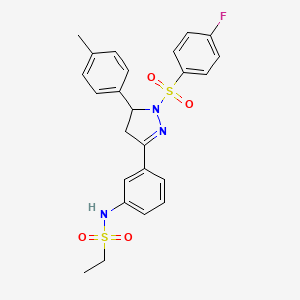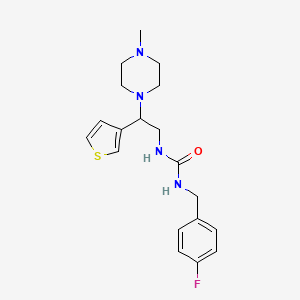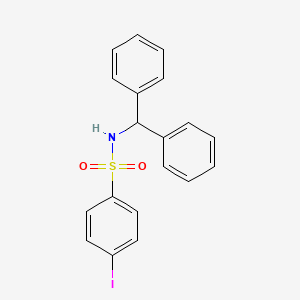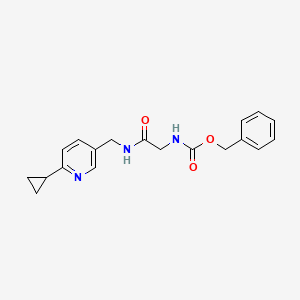![molecular formula C19H15FN6OS B2366487 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide CAS No. 863459-88-5](/img/structure/B2366487.png)
2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It has been reported to be a potent inhibitor of Ubiquitin specific peptidase 28 (USP28), a protein associated with the development of various malignancies . The compound has shown selectivity over other proteins like USP7 and LSD1 .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including the compound , involves a multi-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers has been performed for the synthesis of these derivatives .Molecular Structure Analysis
The molecular structure of these derivatives has been determined by 1D and 2D NMR spectroscopy and X-ray crystallography . Docking studies were performed to rationalize the potency of the compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives include aza-Wittig reactions of iminophosphorane with aromatic isocyanates .科学的研究の応用
Antiproliferative Activities
This compound has been investigated for its antiproliferative effects against various cancer cell lines. Specifically, it was tested against five human cancer cell lines related to gynecological cancers. The results of these studies can inform potential therapeutic applications in cancer treatment .
Quantitative Structure–Activity Relationship (QSAR) Studies
Researchers have explored the quantitative structure–activity relationship (QSAR) of derivatives of this compound. By analyzing key descriptors, they aimed to predict the anti-gastric cancer effect of [1,2,3]triazolo[4,5-d]pyrimidine derivatives. Such studies contribute to drug discovery and the identification of novel therapeutic agents .
Heterocyclic System Synthesis
The synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone, a new heterocyclic system, was achieved using a retro Diels–Alder (RDA) procedure. This novel system may have applications in medicinal chemistry and drug design .
c-Met Kinase Inhibition
One specific derivative (22i) exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines. Additionally, it demonstrated superior c-Met kinase inhibition ability at the nanomolar level. This finding suggests potential applications in targeted cancer therapy .
Other Potential Applications
While the above fields highlight specific applications, further research may uncover additional uses for this compound. Its unique structure and properties make it an interesting candidate for investigation in various biological contexts .
作用機序
Target of Action
The compound, also known as 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide, is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine scaffold . It has been found to exhibit inhibitory effects on the enzyme Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation, and its overexpression has been associated with the progression of certain human malignant tumors .
Mode of Action
The compound interacts with LSD1 through a hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 . This interaction is believed to be responsible for the compound’s inhibitory activity against LSD1 . The compound has been identified as a reversible LSD1 inhibitor .
Biochemical Pathways
The inhibition of LSD1 by the compound affects the methylation status of histones, which can influence gene expression. This can lead to changes in cellular processes such as proliferation and migration . When MGC-803 cells were treated with the compound, the activity of LSD1 was significantly inhibited, and the cell migration ability was also suppressed .
Pharmacokinetics
The compound’s inhibitory effects on lsd1 suggest that it is able to reach its target in the cell, indicating some degree of bioavailability .
Result of Action
The inhibition of LSD1 by the compound can lead to changes in gene expression, affecting cellular processes such as proliferation and migration . In MGC-803 cells, treatment with the compound resulted in significant inhibition of LSD1 activity and suppression of cell migration .
将来の方向性
特性
IUPAC Name |
2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6OS/c1-12-2-6-14(7-3-12)23-16(27)10-28-19-17-18(21-11-22-19)26(25-24-17)15-8-4-13(20)5-9-15/h2-9,11H,10H2,1H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOADTGRQKQBEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2-Methylphenyl)piperazinyl]-3-(2-naphthyloxy)propan-2-ol](/img/structure/B2366407.png)
![(Z)-2-methyl-3-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2366408.png)

![Ethyl 2-[[4-(3-chlorophenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2366412.png)
![1-ethyl-3-methyl-1H,4H-[1,2]diazolo[4,3-c]pyrazole](/img/structure/B2366413.png)

![1-(3-Chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea](/img/structure/B2366418.png)

![2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one](/img/structure/B2366421.png)

![2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile](/img/structure/B2366424.png)
![N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2366426.png)
